
7-Chloroisoquinolin-3(2H)-one
Übersicht
Beschreibung
7-Chloroisoquinolin-3(2H)-one is a synthetic compound that has a wide variety of applications in the scientific and medical fields. It is a member of the isoquinoline family of compounds, which are known for their ability to interact with various biological systems. This compound is particularly useful due to its ability to interact with a variety of cellular pathways and its relatively low toxicity when compared to other compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
7-Azaindenoisoquinolines, related to 7-Chloroisoquinolin-3(2H)-one, have been synthesized as potent cytotoxic anticancer agents that inhibit topoisomerase I (Top1). These compounds exhibit high Top1 inhibitory activities and potent cytotoxicities in human cancer cell cultures while producing significantly more DNA damage in cancer cells than in normal cells. The modification of the nitro group to chloro and fluoro substituents has led to compounds with reduced lethality in animal models, showing promise as therapeutic agents in oncology (Elsayed et al., 2017).
Antimalarial and Antiviral Activities
7-Chloro-4-aminoquinoline derivatives have been investigated for their potential as antimalarial and antiviral agents. Some compounds in this class have shown promising effects against both the Plasmodium falciparum strains and various viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This dual antimalarial and antiviral activity suggests a significant potential for the prevention or treatment of diseases caused by these pathogens (Mizuta et al., 2023).
Synthesis and Biological Activity
The synthesis of 7-chloroquinoline derivatives through click chemistry using ultrasound irradiation has been explored, leading to compounds with antimicrobial, antimalarial, and anticancer activities. This methodology provides an efficient route for developing new heterocyclic compounds with significant pharmacological properties, demonstrating the versatility of 7-chloroquinoline as a scaffold for drug development (Aboelnaga & El-Sayed, 2018).
Photophysical and Electrochemical Studies
Novel derivatives of 7-Chloroisoquinolin-3(2H)-one have been synthesized and studied for their photophysical and electrochemical properties. These studies contribute to the understanding of the optical and electronic behaviors of chloroquinoline derivatives, which is crucial for their potential applications in materials science and as molecular probes (Kamble et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZBWHWNUSKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



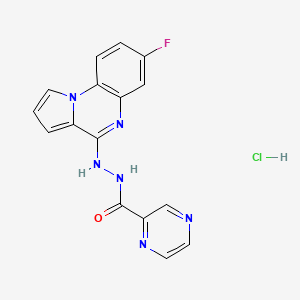
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)
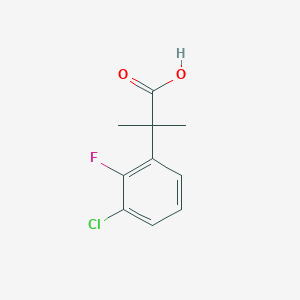

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)

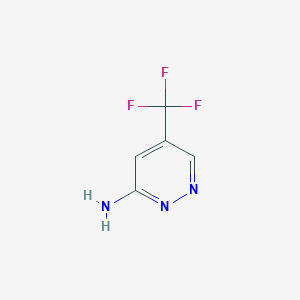
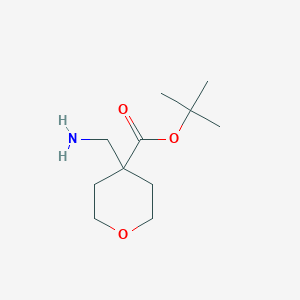
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)
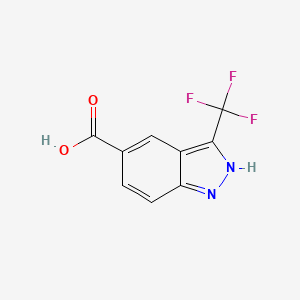
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)

